Thiazol-4-ylmethanamine
Description
Historical Context and Significance of the Thiazole (B1198619) Moiety in Organic Chemistry
The journey into the chemistry of thiazoles began in the late 19th century. numberanalytics.com A pivotal moment was the first synthesis of a thiazole derivative reported by Arthur Hantzsch and J. H. Weber in 1887. chemicalbook.comresearchgate.netsci-hub.sesynarchive.com This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide and remains one of the most widely used methods for constructing the thiazole ring. ijper.orgchemicalbook.comsynarchive.com
The significance of the thiazole moiety was further cemented by its discovery in natural products, most notably in Vitamin B1 (thiamine). nih.govfabad.org.trnih.gov This finding highlighted the biological importance of the thiazole ring and spurred further research into its derivatives. fabad.org.tr Over the decades, the thiazole framework has been identified as a core component of numerous natural and synthetic compounds with diverse applications, including antibiotics like penicillin, anticancer agents such as Bleomycin, and anti-inflammatory drugs like Meloxicam. ijper.orgwikipedia.org Its planar structure and significant pi-electron delocalization lend it a high degree of aromaticity, contributing to its stability and unique reactivity, which allows for electrophilic substitution primarily at the C5 position and nucleophilic attack at the C2 position. chemicalbook.comfabad.org.trwikipedia.org
Evolution of Thiazole-Containing Compounds in Contemporary Research
From its foundational discovery, the field of thiazole chemistry has expanded dramatically. Initially focused on fundamental synthesis and characterization, research has evolved to harness the thiazole scaffold for a multitude of applications. In contemporary research, thiazole derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. jneonatalsurg.comnih.gov
Modern research continuously explores novel thiazole derivatives for their potential as therapeutic agents. These compounds have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ijpsjournal.comnih.govresearchgate.net The versatility of the thiazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological profiles of new molecules to enhance efficacy and selectivity. analis.com.mynih.gov Beyond pharmaceuticals, thiazole derivatives are integral to the development of fungicides, dyes, and advanced materials, showcasing the broad and ongoing evolution of their application in advanced chemical research. tandfonline.comwikipedia.org
Importance of Thiazol-4-ylmethanamine within the Thiazole Chemical Space
Within the vast landscape of thiazole derivatives, This compound emerges as a crucial building block and synthetic intermediate. Its structure, featuring a primary amine attached to the thiazole ring via a methylene (B1212753) group at the 4-position, provides a key point for chemical modification. This structural feature makes it a valuable synthon for constructing more complex molecules and libraries of compounds for screening in drug discovery and agrochemical research. bohrium.com
The synthesis of this compound and its analogues often involves multi-step processes, such as the Hantzsch reaction to form the thiazole core, followed by reactions like the Gabriel synthesis to introduce the aminomethyl group. bohrium.com The resulting compound serves as a versatile scaffold. For instance, it is a key intermediate in the synthesis of novel N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives, which have been investigated for their potent fungicidal activities against various plant pathogens. bohrium.com The ability to readily derivatize the amine group allows for the systematic exploration of structure-activity relationships (SAR), aiding in the design of compounds with optimized biological or material properties. bohrium.com This positions this compound as a significant component in the toolbox of modern organic and medicinal chemists.
Interactive Data Tables
Table 1: Key Thiazole Synthesis Methods
| Synthesis Method | Description | Key Reactants | First Described |
| Hantzsch Synthesis | Condensation and cyclization to form the thiazole ring. chemicalbook.comresearchgate.net | α-haloketones and thioamides. synarchive.com | 1887. chemicalbook.comsynarchive.com |
| Cook-Heilbron Synthesis | Formation of 5-aminothiazoles at room temperature. wikipedia.org | α-aminonitriles and dithioacids or carbon disulfide. researchgate.netwikipedia.org | 1947. wikipedia.org |
| Gabriel Synthesis | A method to obtain primary amines from primary alkyl halides. chemicalbook.com | Phthalimide and a base. chemicalbook.com | Not specified in provided text. |
Table 2: Investigated Activities of Thiazole Derivatives
| Biological Activity | Description | Example Application Areas |
| Antimicrobial | Effective against bacteria and fungi. fabad.org.trmdpi.com | Development of new antibiotics and antifungals. analis.com.my |
| Anticancer | Shows activity against various cancer cell lines. numberanalytics.comchemicalbook.comnih.gov | Potential leads for new cancer therapeutics. ijper.org |
| Anti-inflammatory | Reduces inflammation. fabad.org.trijpsjournal.com | Treatment of pain and inflammatory conditions. numberanalytics.com |
| Antiviral | Inhibits viral replication. chemicalbook.comresearchgate.net | Development of drugs against viruses like HIV. ijper.org |
| Fungicidal | Suppresses the growth of fungi. bohrium.com | Agricultural pest control. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTUUFQKDATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567726 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-30-0 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-4-ylmethanamine | |
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Synthetic Methodologies and Advanced Chemical Transformations of Thiazol 4 Ylmethanamine
Synthetic Routes to the Core Thiazol-4-ylmethanamine Scaffold
The this compound core is a key structural motif in numerous compounds of scientific interest. Its synthesis can be achieved through a variety of methodologies, starting from simple precursors and building the heterocyclic system, or by functionalizing a pre-existing thiazole (B1198619) ring. The following sections detail established and modern synthetic strategies to access this important scaffold.
Methylation of Thiazole Derivatives
While direct methylation to form the aminomethyl group at the C4 position of an unsubstituted thiazole is not a standard approach, methylation of thiazole derivatives serves as a crucial step in multi-stage syntheses. For instance, a methyl group at the C4 position, introduced via various synthetic routes, can be subsequently functionalized to yield the desired methanamine. The synthesis of 4-methylthiazole (B1212942) derivatives is a common starting point.
In some synthetic sequences, N-methylation of a thiazole derivative can also be a key step to introduce specific substituents or to modify the electronic properties of the ring, influencing subsequent reactions.
Condensation Reactions Involving Thiazole Derivatives and Amine Catalysts
Condensation reactions are fundamental to the construction of the thiazole ring itself. These reactions often involve the condensation of a compound containing a reactive methylene (B1212753) group with a source of sulfur and nitrogen, frequently facilitated by an amine catalyst or involving an amine as a reactant.
For instance, the condensation of α-haloketones with thiourea (B124793) or thioamides is a classic and widely used method for thiazole synthesis. mdpi.comsynarchive.com In the context of this compound, a key intermediate such as a 4-halomethylthiazole can be synthesized via the Hantzsch reaction, which is a type of condensation. This intermediate can then be converted to the final amine.
Furthermore, condensation reactions can be employed to build more complex structures onto a pre-formed thiazole ring. For example, the reaction of a thiazole derivative with an aldehyde or ketone in the presence of an amine can lead to the formation of new C-C bonds and the introduction of functional groups that can be precursors to the aminomethyl group.
Reduction of Corresponding Thiazole Derivatives
A direct and efficient method to obtain this compound is through the reduction of a suitable precursor already containing the thiazole ring and a C4-substituent at the correct oxidation state.
Reduction of Thiazole-4-carbaldehyde: Thiazole-4-carbaldehyde is a common precursor that can be reduced to the corresponding primary amine, this compound. This transformation is typically achieved through reductive amination. core.ac.uk The aldehyde is first reacted with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine or a related species, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and its derivatives.
| Precursor | Reagent(s) | Product | Reference |
| Thiazole-4-carbaldehyde | 1. Amine (e.g., NH3) 2. Reducing agent (e.g., NaBH4) | This compound | core.ac.uk |
| 2-Phenyl-1,3-thiazole-4-carbaldehyde | Reducing agents (e.g., NaBH4, LiAlH4) | (2-Phenyl-1,3-thiazol-4-yl)methanol |
Reduction of Thiazole-4-carbonitrile: Another viable route is the reduction of thiazole-4-carbonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This method provides a direct conversion to the target aminomethyl group. rsc.org
| Precursor | Reagent(s) | Product | Reference |
| Thiazole-4-carbonitrile | Strong reducing agent (e.g., LiAlH4) or Catalytic Hydrogenation | This compound | rsc.org |
Hantzsch Synthesis and its Modern Adaptations for Thiazole and Thiazoline (B8809763) Formation
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most important and widely used methods for the construction of the thiazole ring. synarchive.comgoogle.com The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.com This method is highly versatile and allows for the introduction of various substituents on the thiazole ring.
To synthesize precursors for this compound, an α-haloketone with a protected or masked aminomethyl group at the α-position can be used. A more common approach is to use an α,β-dihalo-ketone or a related synthon that leads to the formation of a 4-(halomethyl)thiazole. For example, the reaction of 1,3-dichloroacetone (B141476) with a thioamide yields a 2-substituted-4-(chloromethyl)thiazole. acs.org This chloromethyl derivative can then be converted to the desired amine, for instance, through the Gabriel synthesis. acs.orgbohrium.com
Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental friendliness. These include the use of microwave irradiation, solid-supported catalysts, and solvent-free conditions to accelerate the reaction and simplify purification. mdpi.comscispace.com For instance, one-pot, multi-component versions of the Hantzsch synthesis have been developed, where the α-haloketone, thioamide, and another component are reacted together to generate highly functionalized thiazoles. mdpi.com
| Reactants | Conditions | Product | Reference |
| α-Haloketone, Thioamide | Typically reflux in ethanol (B145695) | Substituted Thiazole | synarchive.comgoogle.com |
| 1,3-Dichloroacetone, Thioamide | Reflux in ethanol | 2-Aryl-4-chloromethyl thiazole | acs.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |
Multicomponent Reactions (MCRs) for Thiazole and Thiazoline Analogues
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools in organic synthesis. iau.ir They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of thiazole and thiazoline rings.
A notable example is a four-component reaction that allows for the synthesis of 2,4-disubstituted thiazoles from an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide. researchgate.net By carefully choosing the starting components, it is possible to introduce a functional group at the C4 position that can be readily converted to a methanamine.
Another MCR approach involves the reaction of an α-haloketone, thiosemicarbazide, and a substituted aldehyde in a one-pot condensation to yield complex thiazole derivatives. ijcce.ac.ir These methods are highly valuable for creating libraries of substituted thiazoles for various applications. The use of catalysts like ZnO-nanorods has also been reported to facilitate the synthesis of 1,3-thiazole derivatives via MCRs. ijcce.ac.ir
| Components | Catalyst/Conditions | Product Type | Reference |
| Oxo component, primary amine, thiocarboxylic acid, isocyanide | One-pot | 2,4-Disubstituted thiazoles | researchgate.net |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid, acetonitrile (B52724) | Substituted thiazole derivatives | ijcce.ac.ir |
| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | ZnO-Nanorods | 1,3-Thiazole derivatives | ijcce.ac.ir |
Cyclo-condensation Reactions for Thiazole-Containing Systems
Cyclo-condensation reactions are at the heart of many thiazole syntheses, involving the formation of the heterocyclic ring through the intramolecular condensation of a linear precursor or the intermolecular condensation of two or more components. The Hantzsch synthesis is a prime example of an intermolecular cyclo-condensation.
Other important cyclo-condensation strategies include the reaction of thiosemicarbazone derivatives with α-haloketones. For instance, the reaction of a thiosemicarbazone with chloroacetone (B47974) in refluxing ethanol yields 4-methylthiazole derivatives. tandfonline.com This approach can be adapted to introduce other substituents at the C4 position.
A one-pot, three-step process for the synthesis of 5-acetyl-2-imino-4-methylthiazoles involves the cyclo-condensation of 3-thiocyanatoacetylacetone with various hydrazine (B178648) or hydrazide derivatives in ethanol. ijcce.ac.ir This highlights the versatility of cyclo-condensation in building complex thiazole systems from readily available starting materials. The synthesis of thiazolo[5,4-d]thiazoles through the condensation of dithiooxamide (B146897) with aromatic aldehydes in deep eutectic solvents is another example of modern cyclo-condensation methodology. mdpi.com
| Reactants | Conditions | Product Type | Reference |
| Thiosemicarbazone derivatives, Chloroacetone | Reflux in ethanol | 4-Methylthiazole derivatives | tandfonline.com |
| 3-Thiocyanatoacetylacetone, Hydrazine/Hydrazide derivatives | One-pot, three-step in ethanol | 5-Acetyl-2-imino-4-methylthiazoles | ijcce.ac.ir |
| Dithiooxamide, Aromatic aldehydes | L-proline/ethylene glycol, 130°C | Thiazolo[5,4-d]thiazoles | mdpi.com |
Derivatization and Functionalization Strategies of this compound
Alkylation Reactions of the Nitrogen Atom for Quaternary Ammonium (B1175870) Salt Formation
The nitrogen atom in the aminomethyl group of this compound can undergo alkylation to form quaternary ammonium salts. smolecule.com This transformation is significant as it can enhance the solubility of the resulting compounds. vulcanchem.com Quaternary ammonium salts, in general, are being explored as safer alternatives to traditional alkylating agents in various chemical syntheses due to their reduced health and exposure risks. researchgate.netnih.gov The reaction involves treating the thiazole derivative with an alkyl halide, leading to the formation of a thiazolium cation. pharmaguideline.com In this cation, the positive charge is resonance-stabilized, with a significant portion located on the sulfur atom. pharmaguideline.com The efficiency of this N-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.
Table 1: Examples of Alkylation Reactions for Quaternary Ammonium Salt Formation
| Reactant | Reagent | Product Type | Significance |
| This compound | Alkyl Halide | Thiazolium Cation | Enhanced solubility, formation of resonance-stabilized cation vulcanchem.compharmaguideline.com |
| General Amines | Quaternary Ammonium Salts | Alkylated Amines | Safer alternative to traditional alkylating agents researchgate.netnih.gov |
Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring of this compound can participate in nucleophilic substitution reactions, although the ring's aromaticity can make it less reactive. pharmaguideline.com The C2 position is particularly susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.comglobalresearchonline.net For these reactions to occur, either a strong nucleophile or activation of the ring is typically required. pharmaguideline.com Quaternization of the ring nitrogen, as discussed in the previous section, increases the acidity of the C2-hydrogen, facilitating its removal by strong bases like organolithium compounds and subsequent reaction with electrophiles. pharmaguideline.comwikipedia.org Halogen atoms at the C2, C4, or C5 positions can also be displaced by nucleophiles. pharmaguideline.com
Table 2: Nucleophilic Substitution on the Thiazole Ring
| Position | Condition | Attacking Species | Outcome |
| C2 | Strong nucleophile or ring activation | Nucleophile | Substitution of a group at the C2 position pharmaguideline.comglobalresearchonline.net |
| C2, C4, or C5 | Presence of a halogen atom | Nucleophile | Displacement of the halogen atom pharmaguideline.com |
| C2 | Ring nitrogen quaternization | Strong base (e.g., organolithium) | Deprotonation, allowing for subsequent reaction with electrophiles pharmaguideline.comwikipedia.org |
Condensation Reactions with Carbonyl Compounds to Form Imines
The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). smolecule.comsmolecule.com This reaction is a cornerstone of synthetic organic chemistry. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration leads to the formation of the C=N double bond of the imine. researchgate.net These reactions can often be carried out under mild conditions, sometimes even without a catalyst, particularly with reactive aldehydes. organic-chemistry.org The resulting imine derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net
Table 3: Imine Formation from this compound
| Reactant 1 | Reactant 2 | Product | Key Step |
| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic attack followed by dehydration smolecule.comresearchgate.net |
Introduction of Diverse Functional Groups and Hybrid Scaffolds
The this compound scaffold is a versatile platform for introducing a wide range of functional groups and for creating hybrid molecules. The thiazole ring itself can be considered a key pharmacophoric element. globalresearchonline.net Researchers have successfully synthesized derivatives bearing β-amino acid and aromatic moieties, leading to compounds with potential biological activities. mdpi.com Furthermore, the aminomethyl group can be acylated or sulfonylated. vulcanchem.com The synthesis of thiourea derivatives by reacting aminothiazoles with isothiocyanates is another common strategy to create complex molecules. nih.gov These modifications are often aimed at exploring structure-activity relationships and developing novel compounds with specific properties. globalresearchonline.net
Advanced Derivatization Reagents and Techniques
Modern synthetic chemistry employs a variety of advanced reagents and techniques for the derivatization of molecules like this compound. greyhoundchrom.com For enhancing analytical detection, particularly in chromatography, derivatization is key. nih.gov This can involve introducing chromophores for UV detection or fluorophores for fluorescence detection. nih.gov For mass spectrometry, fragments that ionize readily, such as quaternary ammonium groups, can be introduced. nih.gov Microwave-assisted synthesis is a technique that can accelerate reactions, such as the formation of thiourea derivatives. nih.gov "Click chemistry," a set of powerful, reliable, and selective reactions, offers another modern approach for creating complex molecular architectures from simpler building blocks. acs.org
Chiral Derivatization and Stereoselective Synthesis
When dealing with chiral molecules, stereoselective synthesis and chiral derivatization are crucial. The synthesis of chiral thiourea derivatives has been described, where the stereochemistry of the starting materials influences the biological activity of the final products. nih.gov Chiral derivatizing agents are used to convert enantiomers into diastereomers, which can then be separated and analyzed using standard chromatographic techniques. researchgate.net Reagents like OPA (o-phthalaldehyde) in combination with a chiral thiol are commonly used for the derivatization of chiral amines. researchgate.net This allows for the determination of enantiomeric purity and the study of stereochemistry-activity relationships. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of Thiazol 4 Ylmethanamine and Its Derivatives
Nucleophilic Reactivity of the Amine Moiety
The primary amine group attached to the methylene (B1212753) bridge in thiazol-4-ylmethanamine is a key site of nucleophilic reactivity. This allows for a variety of chemical transformations, including acylation, alkylation, and reductive amination.
Acylation: The amine moiety readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of (2-arylthiazol-4-yl)methanamine hydrochlorides with various carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) yields N-((2-arylthiazol-4-yl)methyl)amides. nih.gov This reaction is a common strategy for the synthesis of diverse thiazole (B1198619) derivatives. nih.gov
Alkylation: The nitrogen atom of the amine can also undergo alkylation. smolecule.com For example, N-alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This reactivity is fundamental in building more complex molecular architectures around the this compound core. vulcanchem.com
Reductive Amination: Reductive amination provides a direct method to form secondary or tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. youtube.comorganic-chemistry.org This reaction typically proceeds through the initial formation of an imine or Schiff base, which is then reduced in situ. A common reducing agent for this transformation is sodium cyanoborohydride. youtube.com This method allows for the introduction of a wide variety of substituents onto the amine nitrogen. youtube.comorganic-chemistry.org
Reactivity of the Thiazole Ring System
The thiazole ring of this compound exhibits a distinct pattern of reactivity, influenced by the presence of both sulfur and nitrogen heteroatoms. This results in susceptibility to both electrophilic and nucleophilic attack at specific positions. encyclopedia.pubchemicalbook.com
Electrophilic Aromatic Substitution: The thiazole ring is considered aromatic due to the delocalization of six π-electrons. encyclopedia.pubwikipedia.org The electron density distribution, however, is not uniform. Calculated π-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution, followed by the C4 position. encyclopedia.pubchemicalbook.comwikipedia.org Reactions like halogenation and sulfonation preferentially occur at the C5 position, especially when the C2 position is unsubstituted. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com
Nucleophilic Aromatic Substitution: Conversely, the C2 position of the thiazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. encyclopedia.pubpharmaguideline.comglobalresearchonline.net Halogenated thiazoles, particularly at the C2 position, can undergo nucleophilic substitution reactions where the halogen is displaced by a nucleophile. pharmaguideline.com The reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2 proton. pharmaguideline.com
Metal-Catalyzed Cross-Coupling Reactions: The thiazole ring can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com For instance, halogenated thiazole derivatives can be coupled with a variety of organometallic reagents in the presence of a palladium catalyst. nih.gov A notable example is the Negishi cross-coupling, where 2-bromothiazole (B21250) derivatives react selectively with alkylzinc reagents at the C2 position. nih.gov These reactions are crucial for the synthesis of complex substituted thiazoles. eie.grwiley.comnih.gov
Electrophilic Reactivity of Derivatives
Derivatives of this compound, particularly those formed through reactions of the amine group, can exhibit electrophilic reactivity. A prominent example is the formation and subsequent reactions of Schiff bases.
Schiff Base Formation: The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. ijper.orgnih.govijesi.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N (azomethine) bond is a key transformation. nih.gov
Reactions of Schiff Bases: The imine carbon of the Schiff base is electrophilic and can be attacked by nucleophiles. This reactivity is exploited in various synthetic applications. For example, the Schiff bases can be reduced to form secondary amines, as seen in reductive amination. youtube.com Additionally, the thiazoline (B8809763) ring system, a related heterocyclic structure, contains an electrophilic carbon in the C=N bond, making it a valuable reagent for synthesizing other compounds. rsc.org
Mechanistic Investigations of Key Reactions
The mechanisms of several key reactions involving thiazole derivatives have been investigated to understand the underlying principles governing their reactivity.
Hantzsch Thiazole Synthesis: A fundamental method for synthesizing the thiazole ring is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.comresearchgate.net The mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, forming an intermediate. encyclopedia.pub This is followed by tautomerization and then an intramolecular nucleophilic attack by the imine nitrogen on the carbonyl carbon, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. encyclopedia.pubyoutube.com
Metal-Catalyzed Cross-Coupling: The catalytic cycle of metal-catalyzed cross-coupling reactions, such as the Negishi or Suzuki reactions, generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net In the context of a halogenated thiazole, the cycle begins with the oxidative addition of the carbon-halogen bond to a low-valent metal catalyst (e.g., Pd(0)). nih.gov This is followed by transmetalation, where an organometallic reagent transfers its organic group to the metal center. researchgate.net The final step is reductive elimination, where the two organic groups couple and are released from the metal, regenerating the catalyst. researchgate.net
Reductive Amination: The mechanism of reductive amination begins with the acid-catalyzed formation of a carbocation from the carbonyl group of an aldehyde or ketone. The nucleophilic amine then attacks this carbocation. Following the removal of a proton, the elimination of a water molecule results in the formation of a Schiff base. A reducing agent then delivers a hydride to the imine carbon to yield the final amine product. youtube.com
Influence of Substituents on Reaction Pathways and Selectivity
The nature and position of substituents on the thiazole ring or the amine moiety of this compound and its derivatives can significantly influence the reaction pathways and selectivity. researchgate.netvulcanchem.com
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the thiazole ring alter its electron density and, consequently, its reactivity. researchgate.net For instance, an EDG at the C2 position enhances the nucleophilicity of the ring, facilitating electrophilic substitution at the C5 position. pharmaguideline.com Conversely, an EWG at the C5 position can increase the rate of certain oxidation reactions. smolecule.com In the context of drug design, the presence of specific substituents can be crucial for biological activity, with electron-withdrawing groups like nitro and electron-donating groups like methoxy (B1213986) on an attached phenyl ring being beneficial for certain antimicrobial activities. nih.gov
Steric Effects: The steric bulk of substituents can also play a critical role in determining the outcome of a reaction. masterorganicchemistry.com For example, bulky substituents near the reactive center can hinder the approach of reactants, leading to lower reaction rates or favoring the formation of a particular regioisomer. In amine nucleophilicity, bulky amines are generally less nucleophilic than less sterically hindered amines of similar basicity. masterorganicchemistry.com
Table of Reaction Selectivity based on Substituents:
| Substituent Position | Substituent Type | Effect on Reactivity/Selectivity |
| Thiazole C2 | Electron-Donating Group | Facilitates electrophilic attack at C5. pharmaguideline.com |
| Thiazole C5 | Electron-Withdrawing Group | Increases rate of some oxidation reactions. smolecule.com |
| Attached Phenyl Ring | Electron-Withdrawing (e.g., -NO2) | Can be beneficial for antimicrobial activity. nih.gov |
| Attached Phenyl Ring | Electron-Donating (e.g., -OCH3) | Can be beneficial for antimicrobial activity. nih.gov |
| Amine Nitrogen | Bulky Alkyl Groups | Decreases nucleophilicity due to steric hindrance. masterorganicchemistry.com |
Advanced Spectroscopic and Analytical Characterization Techniques for Thiazol 4 Ylmethanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including thiazol-4-ylmethanamine derivatives. researchgate.netrsc.org This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC), allows for the precise assignment of protons and carbons and the determination of their connectivity. bohrium.comnih.gov
In the ¹H NMR spectrum of a this compound derivative, specific chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, in (2-phenylthiazol-4-yl)methanamine, the protons of the methylene (B1212753) group (CH₂) adjacent to the thiazole (B1198619) ring typically appear as a singlet, while the proton on the thiazole ring itself also presents as a distinct singlet. d-nb.info The amino group (NH₂) protons often appear as a broad singlet. d-nb.info
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the thiazole ring, the methylene bridge, and any substituents are observed at characteristic chemical shifts, confirming the core structure. bohrium.comd-nb.info
Detailed ¹H NMR Data for (2-Phenylthiazol-4-yl)methanamine d-nb.info Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.84 | Singlet (s) | 1H | Thiazole-H5 |
| 4.18 | Singlet (s) | 2H | CH₂ |
| 8.59 | Broad Singlet (bs) | 2H | NH₂ |
| 7.49–7.56 | Multiplet (m) | 3H | Phenyl-H |
This interactive table summarizes the proton NMR spectral data, allowing for a clear correlation between chemical shifts and the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns. researchgate.net Both soft ionization techniques, like Electrospray Ionization (ESI), and hard ionization techniques, like Electron Ionization (EI), are employed in the study of thiazole derivatives. nih.govmetwarebio.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition and molecular formula of the parent compound. bohrium.comnih.gov For this compound derivatives, ESI is often used in conjunction with liquid chromatography (LC-MS). It typically generates a protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound. For example, the LC-MS analysis of (2-phenylthiazol-4-yl)methanamine shows a prominent ion at m/z 191, corresponding to its [M+H]⁺ ion. d-nb.info
Electron Ionization (EI) involves higher energy and results in more extensive fragmentation of the molecule. metwarebio.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. In many thiazole derivatives, the molecular ion peak is observed, and key fragment ions arise from the cleavage of the bond between the methylene group and the thiazole ring or from the fragmentation of the thiazole ring itself. d-nb.inforesearchgate.net
Representative Fragmentation Data for a Thiazole Derivative d-nb.info
| Ion Type | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺ | 312 | Molecular Ion |
| [M - C₇H₅N₂O]⁺ | 189 | Base Peak, loss of the pyrazole-carboxamide moiety |
This interactive table illustrates a typical fragmentation pattern observed in the GC-MS analysis of a this compound derivative, highlighting the molecular ion and significant fragments that aid in structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. libretexts.orgnih.goveuropeanpharmaceuticalreview.com The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule.
For this compound derivatives, these techniques can confirm the presence of key structural features:
N-H Stretching: The primary amine (-NH₂) group exhibits characteristic symmetric and asymmetric stretching vibrations, typically appearing in the range of 3300-3500 cm⁻¹. These bands are generally sharp. libretexts.org
C-H Stretching: Aromatic C-H stretches from substituents like a phenyl group are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene bridge appear just below 3000 cm⁻¹. libretexts.orgvscht.cz
C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net
C-S Stretching: The carbon-sulfur bond of the thiazole ring produces a weaker absorption, typically found in the fingerprint region.
Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The C=C and C-S bonds of the thiazole ring often produce strong signals in the Raman spectrum. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | IR, Raman |
This interactive table provides a summary of the expected vibrational frequencies for the key functional groups in this compound derivatives, as detected by IR and Raman spectroscopy.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound derivatives from reaction mixtures and for assessing their purity. researchgate.net The choice of technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound derivatives due to its high resolution and sensitivity. d-nb.inforesearchgate.net Reversed-phase HPLC is most common, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netnih.gov
A typical method involves a gradient elution using a mixture of acetonitrile (B52724) and water or a buffer solution, with UV detection at a wavelength where the thiazole ring or other chromophores absorb strongly. d-nb.infonih.gov The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. HPLC methods are validated to ensure they are accurate, precise, and linear over the desired concentration range. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is suitable for volatile and thermally stable compounds. Due to the polarity of the amine group, this compound and its derivatives often require derivatization to increase their volatility and improve their chromatographic behavior. nih.govvt.edu This can be achieved by converting the amine to a less polar derivative, such as an amide. nih.gov The separated components are then analyzed by the mass spectrometer, providing both qualitative and quantitative data. d-nb.info
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. libretexts.org For this compound derivatives, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase plates can be used. nih.govnih.gov A developing solvent, or mobile phase, is chosen to achieve good separation of the product from starting materials and byproducts. nih.gov After development, the spots are visualized, often under UV light. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. uhu-ciqso.es This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives. uhu-ciqso.esuol.de The analysis of single crystals by X-ray diffraction allows for the unequivocal determination of the molecular geometry and conformation, which are fundamental to rational drug design and materials science. uol.denih.gov
The process involves irradiating a single crystal of a this compound derivative with an X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. uol.de This diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. uol.de
Research findings have demonstrated the utility of X-ray crystallography in elucidating the structures of complex thiazole derivatives. For instance, the crystal structure of 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole, a related dihydrothiazole compound, was determined to understand its spatial arrangement. nih.gov Analysis of the crystallographic data revealed that the thiazoline (B8809763) ring adopts a flattened sofa conformation. nih.gov Such detailed structural insights are invaluable for correlating molecular shape with biological activity. nih.gov In another study, the crystal structures of thiazolo[5,4-d]thiazole (B1587360) derivatives were analyzed to understand how molecular packing, influenced by non-covalent interactions, affects their photophysical properties. rsc.org
The table below presents an example of crystallographic data obtained for a dihydrothiazole derivative, illustrating the type of detailed structural information that can be derived from X-ray analysis.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | nih.gov |
| Crystal System | Rhombic | nih.gov |
| Space Group | P212121 | nih.gov |
| Unit Cell Dimensions | a = 5.5149(5) Å, b = 18.4636(7) Å, c = 20.7277(11) Å | nih.gov |
| Volume (V) | 2110.6(2) Å3 | nih.gov |
| Calculated Density (dcalc) | 1.600 g/cm3 | nih.gov |
| Z (Molecules per unit cell) | 8 | nih.gov |
Advanced Microstructural Analysis Techniques
Beyond the atomic resolution provided by X-ray crystallography, advanced microstructural analysis techniques are employed to characterize the morphology, topography, and surface properties of this compound derivatives, particularly when they are formulated into materials or films. These techniques include Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).
Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of a sample. In studies involving thiazole derivatives, SEM has been utilized to examine the surface of materials. For example, in corrosion inhibition studies, SEM coupled with Energy-Dispersive X-ray spectroscopy (EDX) was used to analyze the protective film formed by 4-(pyridin-4-yl)thiazol-2-amine on the surface of mild steel. rsc.org Similarly, SEM analysis has been used to observe the morphological changes in bacterial cells upon treatment with biologically active oxazole (B20620) derivatives, which share structural similarities with thiazoles. researchgate.net
Transmission Electron Microscopy (TEM) provides even higher resolution images and can be used to analyze the internal structure and particle size distribution of materials. For instance, TEM has been used to determine the average nanoparticle diameter of catalysts used in the synthesis of benzothiazole (B30560) derivatives. rsc.org
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale. It can provide three-dimensional topographical images and can also be used to measure surface roughness. AFM has been applied in the study of thiophene-appended benzothiazole compounds to investigate their surface characteristics. acs.org
The data table below summarizes the applications of these advanced microstructural analysis techniques in the characterization of materials containing thiazole and related heterocyclic derivatives.
| Technique | Application | Derivative Type | Key Findings | Reference |
|---|---|---|---|---|
| SEM/EDX | Surface analysis of protective film | 4-(pyridin-4-yl)thiazol-2-amine | Confirmed adsorption of the inhibitor on the metal surface, forming a protective layer. | rsc.org |
| FE-SEM | Analysis of antibacterial effects | Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Visualized damage to bacterial cell membranes after exposure to the compound. | researchgate.net |
| TEM | Nanoparticle size distribution | Catalysts for benzothiazole synthesis | Determined the average diameter of CuFe2O4 nanoparticles to be 15 nm. | rsc.org |
| AFM | Surface topography studies | Thiophene-Appended Benzothiazole | Used to study the surface characteristics of sensor materials. | acs.org |
Computational Chemistry and in Silico Studies of Thiazol 4 Ylmethanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. This method is crucial for understanding the binding modes and affinities of potential drug candidates.
In a notable study, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine were investigated as potential inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6, which are key regulators of the cell cycle and are implicated in cancer. nih.gov The initial conformations for docking were determined after minimizing the structural energy using a Powell gradient algorithm with the Tripos force field. nih.gov The docking results were validated by subsequent molecular dynamics simulations and binding free energy calculations, which confirmed the reasonableness of the predicted binding poses. nih.gov These simulations identified key interactions, highlighting the importance of polar interactions, particularly electrostatic interactions with Lys33/35/43 and Asp145/158/163, in the bioactivity of these inhibitors against CDK2/4/6. nih.govnih.gov Nonpolar interactions with Ile10/12/19 were also found to be critical for the potency of the inhibitors. nih.gov
Another study utilized molecular docking to investigate the interaction of a ligand with the insulin-like growth factor-1 receptor (IGF-1R), a target in cancer therapy. nih.gov The docking pose was predicted using AutoDock 4.2, and the results were visualized with Discovery Studio. nih.gov Prior to docking, the receptor structure was prepared by removing water molecules, ions, and other small ligands, and polar hydrogens were added. nih.gov
These examples underscore the utility of molecular docking in identifying key binding interactions and guiding the design of more potent and selective inhibitors based on the thiazol-4-ylmethanamine scaffold.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. researchgate.netmanchester.ac.uk This technique complements the static picture provided by molecular docking.
In the investigation of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were employed to validate the docking results and to understand the stability of the ligand-receptor complexes. nih.govnih.gov The simulations confirmed the importance of the interactions identified through docking and provided insights into the dynamic behavior of the inhibitors within the binding pocket. nih.gov The analysis of the simulations helped to explain the differing bioactivities of the studied compounds. nih.govnih.gov
MD simulations are also valuable for assessing the conformational flexibility of molecules in solution. nih.gov By simulating the movement of atoms over time, researchers can identify preferred conformations and understand how the molecule might adapt its shape upon binding to a target. nih.gov This information is critical for designing ligands that can adopt the optimal conformation for binding.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity and stability. nih.gov These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the distribution of electron density. rsc.orgresearchgate.net
For instance, in a study of 4-(pyridin-4-yl)thiazol-2-amine as a corrosion inhibitor, DFT calculations at the B3LYP/6-31G(d,p) level were performed using the Gaussian 09 program. rsc.org These calculations helped to elucidate the relationship between the inhibitor's molecular structure and its efficiency in preventing corrosion. rsc.org The electronic structure was found to be a key factor in the differing corrosion resistance of various thiazole (B1198619) derivatives. rsc.org
Similarly, quantum chemical calculations have been applied to other thiazole derivatives to understand their electronic structure. researchgate.net The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net The distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions. researchgate.net For example, in some thiazole derivatives, the HOMO and LUMO are delocalized over the thiazole and benzene (B151609) rings. researchgate.net
In another study, the electronic structure of a ligand and its copper(II) complex were investigated using DFT with the B3LYP functional. nih.gov The HOMO and LUMO were plotted to visualize the electronic distribution. nih.gov Such calculations are essential for understanding the reactivity and potential applications of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating molecular descriptors (physicochemical, topological, and electronic properties) with the observed activity. nih.gov
A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors utilized 3D-QSAR models to analyze the structure-activity relationships of 72 compounds. nih.govnih.gov The dataset was divided into a training set (54 compounds) and a test set (18 compounds) to build and validate the models. nih.gov The resulting models for CDK2, CDK4, and CDK6 showed good statistical significance, with q² values of 0.714, 0.815, and 0.757, and R²pred values of 0.764, 0.681, and 0.674, respectively. nih.gov These models helped to identify the structural features that are important for inhibitory activity. nih.govnih.gov
Another QSAR study focused on thiazolidine-4-one derivatives with antitubercular activity. nih.govresearchgate.net Using PaDEL software, 2300 descriptors were calculated for 53 molecules. nih.govresearchgate.net The best predictive model had an R² of 0.9092 and identified that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov
QSAR models provide valuable predictive tools for designing new compounds with enhanced activity and for prioritizing synthetic efforts. wikipedia.org
Prediction of Pharmacokinetic Properties (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior and, ultimately, failure in clinical trials.
Studies on thiazole derivatives have utilized computational tools to predict their ADME profiles. For example, in silico ADME studies were conducted on 1,3,4-thiadiazole (B1197879) derivatives and indicated that the compounds were potential orally bioavailable drug-like molecules. nih.gov
In a study of 2-aminothiazol-4(5H)-one derivatives, ADME analysis showed adequate absorption, distribution, and elimination parameters for most of the compounds, suggesting good bioavailability. mdpi.comnih.gov The predictions indicated high permeability through Caco-2 cells and excellent intestinal absorption for all synthesized compounds. mdpi.com Furthermore, none of the tested derivatives were predicted to be inhibitors of the important metabolic enzyme CYP3A4. mdpi.com
Similarly, the ADMET properties of ceftazidime, which contains an aminothiazoyl ring, and its impurities were predicted using various in silico methods. frontiersin.org Predictions for properties like lipophilicity (AlogP98), Caco-2 permeability, and interaction with cytochrome P450 enzymes were made to assess their pharmacokinetic profiles. frontiersin.org
Medicinal Chemistry and Biological Applications of Thiazol 4 Ylmethanamine Derivatives
Antimicrobial Activity
Thiazol-4-ylmethanamine derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.
Antibacterial Efficacy and Mechanism of Action
Derivatives of thiazole (B1198619) have shown significant potential in combating bacterial infections, including those caused by multidrug-resistant strains. fabad.org.tr The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.
A notable mechanism of action for some thiazole-quinolinium derivatives is the inhibition of the FtsZ protein, which is crucial for bacterial cell division. rsc.org By stimulating FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a critical structure for cytokinesis, leading to an elongated cell morphology and eventual bacterial death. rsc.org This mode of action is particularly significant as it targets a pathway distinct from many currently used antibiotics, offering a potential solution to the growing problem of antibiotic resistance. rsc.org
Studies have demonstrated the efficacy of various this compound derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, certain 4-(indol-3-yl)thiazole-2-amines have shown potent activity against Staphylococcus aureus and Escherichia coli. jchemrev.comnih.gov Some of these compounds were even more effective against methicillin-resistant S. aureus (MRSA) than the standard drug ampicillin. nih.gov The antibacterial potency of these derivatives is influenced by the nature and position of substituents on both the indole (B1671886) and thiazole rings. nih.gov
Furthermore, some thiazole derivatives have been found to be effective against other challenging pathogens like Pseudomonas aeruginosa and Bacillus subtilis. mdpi.com The minimum inhibitory concentrations (MICs) for these compounds can be quite low, with some derivatives showing activity comparable to or even exceeding that of established antibiotics like chloramphenicol. mdpi.comnih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference(s) |
| 2,5-disubstituted thiazole derivative | VISA and VRSA strains | 0.7–2.8 μg/mL | nih.gov |
| Thiazole-phenylacetic acid derivatives | K. pneumoniae, E. coli | 6.25 μg/mL | mdpi.comnih.gov |
| 4-(Indol-3-yl)thiazole-2-amine derivatives | S. aureus, E. coli | 0.06–0.12 mg/mL | nih.gov |
| Imidazolothiazole derivatives | Micrococcus luteus, Bacillus spp. | 1.95–15.62 μg/mL | mdpi.com |
This table is for illustrative purposes and includes data from various thiazole derivatives, not exclusively this compound.
Antifungal Efficacy
Thiazole derivatives have also demonstrated significant promise as antifungal agents. fabad.org.trbohrium.com Their activity extends to a variety of fungal species, including clinically relevant yeasts and molds.
Several studies have highlighted the potent antifungal effects of this compound derivatives against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov Some derivatives have shown activity comparable or even superior to the widely used antifungal drug ketoconazole. nih.gov The lipophilicity of these compounds often correlates with their antifungal potency. nih.gov
The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of fungal enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov
Research has also explored the efficacy of these compounds against other fungal pathogens. For example, certain N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives have shown notable activity against Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum. bohrium.com The structure-activity relationship studies indicate that the nature of substituents on the thiazole and benzene (B151609) rings plays a crucial role in determining the antifungal potency. bohrium.com
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/EC50) | Reference(s) |
| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives | Candida albicans | 50 μg/mL | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.015–7.81 µg/mL | nih.gov |
| N-(thiazol-4-ylmethyl)benzenesulfonamide derivative (5c) | Sclerotinia sclerotiorum | 9.5 mg/L (23.9 μM) | bohrium.com |
This table is for illustrative purposes and includes data from various thiazole derivatives, not exclusively this compound.
Antiviral Potential
The antiviral properties of thiazole derivatives, including those related to this compound, have been an area of active investigation. smolecule.comsmolecule.com These compounds have shown potential against a range of viruses.
One study reported that a novel aminothiazole derivative bearing a 4-trifluoromethylphenyl substituent demonstrated significant antiviral activity against the influenza A virus (PR8 strain), with efficacy comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. nih.govmdpi.com This highlights the potential of the thiazole scaffold in the development of new anti-influenza agents. nih.govmdpi.com
The thiazole nucleus is also a component of some anti-HIV drugs, such as Ritonavir, underscoring its importance in antiviral drug design. globalresearchonline.net
Antiparasitic Activity (e.g., Leishmanicidal, Trypanocidal)
Thiazole-containing compounds have shown promise in the fight against parasitic diseases. google.com Derivatives of this compound are among the structures being explored for their antiparasitic potential.
Research has indicated that certain trisubstituted urea (B33335) derivatives containing a thiazole ring are potent agents against trypanosomiasis, the disease caused by Trypanosoma parasites. mdpi.com Some of these compounds exhibited significantly higher potency than the reference drugs pentamidine (B1679287) and melarsoprol (B1676173) in in vitro studies. mdpi.com
Furthermore, other thiazole derivatives have demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. mdpi.com For instance, N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine has been suggested as a potential treatment for cutaneous leishmaniasis. mdpi.com Additionally, some 2,4-disubstituted arylthiazole derivatives have shown promising selectivity for a key parasitic enzyme, indicating their potential for the design of new trypanocidal drugs. mdpi.com
Anticancer / Antitumor Activity
The thiazole scaffold is a key feature in several anticancer agents, and derivatives of this compound are being actively investigated for their potential in cancer therapy. fabad.org.trglobalresearchonline.net
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A significant body of research has demonstrated the in vitro cytotoxicity of this compound derivatives against a wide range of cancer cell lines. mdpi.comnih.govrsc.org
Studies have shown that these compounds can inhibit the proliferation of various cancer cells, including breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and colon cancer (HCT-116) cell lines. mdpi.comnih.govnih.gov The cytotoxic activity is often dose-dependent, and for some derivatives, the IC50 values (the concentration required to inhibit 50% of cell growth) are in the low micromolar range, indicating significant potency. mdpi.comijcce.ac.ir
For example, a study on novel thiazole derivatives revealed that a compound with a specific substitution pattern exhibited potent cytotoxic activity against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com This particular compound was also shown to induce cell cycle arrest and apoptosis in the MCF-7 cancer cell line. mdpi.com
The mechanism of anticancer action for these derivatives can vary. Some have been found to inhibit protein kinases, such as Abl protein kinase, which are often dysregulated in cancer. nih.gov Others may interfere with DNA synthesis or induce apoptosis through various cellular pathways. rsc.org
Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference(s) |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 μM | mdpi.com |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 μM | mdpi.com |
| 1,3,4-Thiadiazole (B1197879) derivatives | PC3 (Prostate) | 3-7 µM | ijcce.ac.ir |
| Bis-sulfonamide with 1,3,4-thiadiazole | HCT116 (Colon) | 3.29 μg/mL | nih.gov |
| Thiazoline (B8809763) derivative (195) | C6 (Glioma) | 8.3 ± 2.6 μg/mL | rsc.org |
This table is for illustrative purposes and includes data from various thiazole and thiadiazole derivatives, not exclusively this compound.
Mechanisms of Action in Cancer
This compound derivatives have demonstrated notable antitumor potential through various mechanisms of action, primarily involving the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Research indicates that certain thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For instance, studies on (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride have shown its ability to induce apoptosis in cancer cell lines. This process is often initiated through interactions with cellular receptors that regulate cell growth and death. Similarly, other thiazole-containing compounds, such as those hybridized with carbazole (B46965), have been found to induce apoptosis and inhibit telomerase activity in human breast cancer cells. researchgate.net The induction of apoptosis is a critical mechanism for eliminating malignant cells, and the ability of this compound derivatives to activate this pathway highlights their therapeutic potential.
Cell Cycle Arrest: In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Some imidazo[2,1-b]thiazole (B1210989) derivatives have been shown to cause cell cycle arrest at the G2/M phase. jacsdirectory.com This disruption of the cell division process prevents the replication of cancerous cells, thereby inhibiting tumor growth. jacsdirectory.com Thiazolidinone derivatives linked to a benzimidazole (B57391) nucleus have also demonstrated the ability to arrest the G2/M phase of the cell cycle in A549 lung cancer cells. scispace.com
Inhibition of Specific Molecular Targets
The anticancer effects of this compound derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition: A key mechanism is the inhibition of various enzymes essential for cancer progression. For example, some thiazolidin-4-one derivatives have been identified as inhibitors of protein tyrosine kinases, which are involved in cell proliferation and differentiation in both normal and cancerous cells. nih.gov Thiazolidin-4-one analogues have also shown potent inhibitory activity against cell division cycle phosphatase (CDC25A), an important regulator of the cell cycle. nih.gov Furthermore, certain thiazole derivatives have been investigated for their ability to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. acs.org
The table below summarizes the inhibitory activity of selected thiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | MCF-7 (Breast) | 5.71 | |
| (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | HepG2 (Liver) | 8.30 | |
| Thiazole derivative | A549 (Lung) | 1.61 (µg/mL) | |
| Thiazolidin-4-one derivative 4 | HT-29 (Colon) | 0.073 | nih.gov |
| Thiazolidin-4-one derivative 4 | A549 (Lung) | 0.35 | nih.gov |
| Thiazolidin-4-one derivative 4 | MDA-MB-231 (Breast) | 3.10 | nih.gov |
| Thiazolidinone hybrid 99p | A549 (Lung) | ≤ 15 | scispace.com |
Anti-inflammatory and Analgesic Properties
Thiazole derivatives, including those with the this compound scaffold, have demonstrated significant anti-inflammatory and analgesic properties, making them promising candidates for the development of new pain and inflammation therapies. frontiersin.orgsmolecule.com
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. For instance, certain thiazole derivatives have been shown to reduce inflammation in animal models, such as the carrageenan-induced paw edema model. nih.gov This effect is linked to the inhibition of prostaglandin (B15479496) synthesis, a key process in the inflammatory response. frontiersin.org
Inhibition of COX and LOX Pathways
A primary mechanism underlying the anti-inflammatory and analgesic activity of this compound derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Several studies have focused on developing thiazole-based compounds as selective inhibitors of COX-2, the inducible isoform of COX that is upregulated during inflammation. nih.govnih.govbrieflands.com For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were identified as potent and selective COX-2 inhibitors. nih.gov Similarly, novel imidazo[2,1-b]thiazole derivatives have been synthesized and shown to be highly potent and selective COX-2 inhibitors. brieflands.com
Furthermore, some thiazole derivatives exhibit dual inhibition of both COX and 5-LOX pathways, which could offer a broader anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs. frontiersin.orgresearchgate.net For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov The development of dual COX/LOX inhibitors is an active area of research, with thiazole scaffolds playing a crucial role. nih.govresearchgate.net
The table below presents the inhibitory activity of various thiazole derivatives against COX and LOX enzymes.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine 15b | COX-1 | 0.32 | 28.84 | researchgate.net |
| Imidazo[2,1-b]thiazole derivative 6a | COX-2 | 0.08 | 313.7 | brieflands.com |
| 4-substituted thiazole analogue 2a | COX-2 | 0.0003 | >3333 | nih.gov |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-thiazole-2-amine | 5-LOX | 0.127 | - | nih.gov |
| Thymol-thiazole hybrid 6b | COX-2 | 0.037 | 379 | nih.gov |
| Thymol-thiazole hybrid 6f | COX-2 | 0.039 | 374 | nih.gov |
Antioxidant Activity
For example, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and shown to possess antioxidant activity. pensoft.netpensoft.net Similarly, thiazol-4(5H)-one analogs have demonstrated moderate-to-strong antioxidant capacity by scavenging various free radicals. nih.gov This antioxidant activity can be beneficial in various pathological conditions where oxidative stress plays a significant role.
Neurological and Psychiatric Applications
The thiazole scaffold is also being explored for its potential in treating neurological and psychiatric disorders.
Anticonvulsant Properties
Thiazole derivatives have emerged as a promising class of anticonvulsant agents. biointerfaceresearch.com Their mechanism of action is thought to involve the modulation of receptor sites associated with seizure activity. biointerfaceresearch.com The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly impact their anticonvulsant efficacy.
Several studies have demonstrated the anticonvulsant effects of thiazole-containing compounds in various animal models of epilepsy. For instance, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone have shown excellent anticonvulsant activity in both pentylenetetrazole (PTZ)-induced seizure and maximal electroshock seizure tests. mdpi.com One particular 4-thiazolidinone (B1220212) derivative, Les-6222, has shown high anticonvulsant activity in a chronic model of epileptogenesis and also exhibits anti-inflammatory effects in the brain by inhibiting COX-1 and COX-2. mdpi.comzsmu.edu.ua
Potential in Neurological Disorder Treatments
Thiazole derivatives have emerged as promising candidates for the treatment of neurological disorders due to their ability to interact with various targets within the central nervous system. Research has shown that these compounds can modulate neurotransmitter levels and enhance synaptic transmission, suggesting their potential in addressing neurodegenerative diseases. The structural similarities of certain thiazole derivatives to neurotransmitters make them valuable intermediates in the synthesis of pharmaceuticals aimed at neurological targets.
Compounds containing the thiazole nucleus are being investigated for their therapeutic potential in a range of acute and chronic neurological conditions, including epilepsy, schizophrenia, anxiety, and degenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. google.com The versatility of the thiazole scaffold allows for the development of molecules that can cross the blood-brain barrier and exert their effects on specific neural pathways. nih.gov Studies have explored novel thiazole compounds for their efficacy in managing neurodegenerative diseases, indicating that the thiazole ring is a promising foundation for the development of new drugs for conditions such as Parkinson's and Alzheimer's. nih.gov
Other Biological Activities
Beyond their neurological applications, derivatives of this compound have demonstrated a broad spectrum of other biological effects.
Antidiabetic Activity
The thiazole scaffold is a key component in several antidiabetic agents. rasayanjournal.co.in Thiazolidinediones, which incorporate a thiazole ring, are a well-known class of oral medications for type 2 diabetes that improve insulin (B600854) sensitivity and help regulate blood glucose levels. researchgate.netnih.gov Research has expanded to explore other thiazole derivatives that target various enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP-4). rasayanjournal.co.in
The development of novel thiazole-containing compounds aims to provide more effective treatments with fewer side effects compared to existing therapies. rasayanjournal.co.innih.gov For instance, certain thiazolyl-2,4-thiazolidinedione derivatives have shown significant insulinotropic effects in cell-based assays. nih.gov The ongoing exploration of these derivatives offers the potential for new therapeutic strategies to combat diabetes and its complications. rasayanjournal.co.innih.gov
Table 1: Selected Thiazole Derivatives with Antidiabetic Activity
| Compound Type | Target/Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| Thiazolidinediones | Peroxisome proliferator-activated receptor (PPAR) | Improve insulin sensitivity; lower blood glucose, free fatty acids, and triglycerides. | rasayanjournal.co.in, researchgate.net |
| Thiazolyl-2,4-thiazolidinediones | Insulin secretion | Compounds If and IIa showed significant insulinotropic effects in INS-1 cells. | nih.gov |
Anti-Alzheimer Activity
The multifactorial nature of Alzheimer's disease has led researchers to investigate multi-target therapeutic agents, with thiazole derivatives showing considerable promise. nih.gov These compounds have been designed to inhibit key enzymes implicated in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com The inhibition of these enzymes helps to increase the levels of acetylcholine, a neurotransmitter essential for memory and cognition.
Several studies have reported thiazole derivatives with potent AChE inhibitory activity, with some compounds exhibiting efficacy at nanomolar and even sub-micromolar concentrations, comparable to the standard drug donepezil. researchgate.netmdpi.comnih.gov Beyond cholinesterase inhibition, thiazole-based compounds are also being explored as inhibitors of β-secretase (BACE-1), an enzyme involved in the formation of amyloid-β plaques, a hallmark of Alzheimer's. nih.gov Thiazol-imidazole-acetamide derivatives, for example, have been identified as potent BACE-1 inhibitors with good blood-brain barrier permeability and low cytotoxicity. nih.gov
Table 2: Thiazole Derivatives with Anti-Alzheimer Activity
| Derivative Class | Target Enzyme(s) | Notable IC₅₀ Values | Reference(s) |
|---|---|---|---|
| Thiazole-thiourea hybrids | AChE, BuChE | AChE: 0.30 ± 0.05 to 15.40 ± 0.30 µM; BuChE: 0.40 ± 0.05 to 22.70 ± 0.40 µM | researchgate.net |
| Thiazolylhydrazones | AChE | Compound 2i: 0.028 ± 0.001 µM (similar to Donepezil) | mdpi.com |
| Aminothiazole Schiff bases | AChE | Compound 2j: 0.03 µM | nih.gov |
Antihypertensive Activity
Thiazole derivatives have been identified as possessing antihypertensive properties, acting through mechanisms such as α-adrenergic blockade. clockss.orgresearchgate.net A series of thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and screened for their pharmacological activity. Many of these compounds exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. clockss.orgresearchgate.net The thiazole ring is considered a valuable pharmacophore in the design of new antihypertensive agents. nih.gov While research has also explored 1,3,4-thiadiazole derivatives, the focus remains on developing novel thiazole-based compounds with improved potency and safety profiles. nih.gov
Hepatoprotective Activity
The potential of thiazole derivatives to protect the liver from damage has also been investigated. In vitro studies using a model of carbon tetrachloride (CCl₄)-induced hepatotoxicity showed that certain newly synthesized thiazole derivatives could protect liver cells. nih.govsemanticscholar.org However, the observed protective effect was noted to be less potent than that of the standard drug. nih.govsemanticscholar.org Another study also reported weak hepatoprotective activity for a series of thiazole-based heterocycles against CCl₄-induced liver damage. nih.govsemanticscholar.org
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Aldose Reductase, Vanin-1)
The thiazole scaffold has proven to be a versatile framework for designing inhibitors of various clinically relevant enzymes.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes. mdpi.com Thiazole derivatives have been studied as both inhibitors and activators of different CA isoforms. For instance, certain sulfonamide-containing thiazole derivatives have shown potent inhibitory activity, with some inhibiting the hCA II isoform in the nanomolar range. nih.govsemanticscholar.org Conversely, other thiazole derivatives have been investigated as CA activators, which may have therapeutic potential in conditions associated with diminished CA activity, such as aging and cognitive impairment. nih.gov
Aldose Reductase: Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. unipi.itresearchgate.net Inhibition of AR is a well-established strategy to mitigate these complications. researchgate.net Thiazolidinone derivatives, which contain a thiazole ring, have been evaluated as AR inhibitors. unipi.itnih.gov Studies have identified 4-thiazolidinone derivatives that exhibit potent AR inhibitory effects, making them promising lead compounds for the development of drugs to treat diabetic complications. unipi.itnih.gov
Vanin-1: Vanin-1 is an enzyme associated with oxidative stress and inflammation, making it a promising target for inflammatory bowel disease (IBD). acs.orgnih.gov Recently, a series of thiazole carboxamide derivatives were designed and synthesized as novel Vanin-1 inhibitors. acs.orgnih.gov One particular compound, X17, demonstrated potent inhibition of Vanin-1 at the protein, cellular, and tissue levels. acs.orgnih.gov This compound also showed high bioavailability and significant anti-inflammatory and antioxidant effects in an animal model of colitis, highlighting the potential of thiazole-based inhibitors for the treatment of IBD. acs.orgnih.gov
Table 3: Thiazole Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| Carbonic Anhydrase II | 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene) amino]benzene-1-sulfonamide | Inhibited hCA II isoform in the nanomolar range (Ki = 0.07 nM). | nih.gov, semanticscholar.org |
| Aldose Reductase | 4-Thiazolidinones | Compounds 12 and 16 showed potent AR inhibition and interesting PTP1B inhibition. | unipi.it |
Structure Activity Relationship Sar Studies
Correlation between Thiazole (B1198619) Ring Modifications and Biological Activity
Modifications to the core thiazole ring of thiazol-4-ylmethanamine derivatives have a profound impact on their biological activity. The positioning of substituents and the integrity of the ring itself are critical determinants of the molecule's therapeutic potential.
Research into thiazole derivatives as inhibitors of metastatic cancer cell migration has shown that seemingly minor changes to the thiazole ring can lead to significant shifts in activity. For example, moving a phenyl substituent from the 4-position to the 5-position of the thiazole ring can result in a more linear analog. This structural change was found to confer a stronger growth inhibitory effect and enhanced antimigratory properties. nih.gov Conversely, introducing a methyl group at the 5-position of the thiazole ring in one series of N-benzoyl-2-aminothiazole derivatives led to a nearly complete loss of antimigratory activity. nih.gov
SAR analyses have also highlighted the importance of the substituent pattern on the thiazole ring for antimicrobial activity. The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety has been shown to be beneficial for activity against various microbial strains. nih.gov The reactivity and biological profile of thiazole derivatives are strained by the addition of different substituents at the C-2, C-4, and C-5 positions, necessitating careful structural consideration in drug design. analis.com.my
Impact of Substituents at Different Positions of the Thiazole Ring on Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the thiazole ring.
In the development of fungicidal agents, a series of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives were synthesized and evaluated. bohrium.com The study revealed that variations in substituents at the R1 (on the phenylsulfonamide moiety) and R2 (at the 2-position of the thiazole ring) positions were closely related to the bioactivities. bohrium.com Specifically, compound 5c , featuring a 2,4-dichloro substitution on the benzenesulfonamide (B165840) ring and a phenyl group at the thiazole C-2 position, demonstrated superior fungicidal activity against several fungal strains compared to other analogs. bohrium.com
The following table summarizes the fungicidal activity of selected N-((2-arylthiazol-4-yl)methyl)benzenesulfonamide derivatives against various fungi.
| Compound | R1 (Benzene Ring) | R2 (Thiazole C-2) | EC50 (mg/L) vs. S. sclerotiorum | EC50 (mg/L) vs. B. cinerea | EC50 (mg/L) vs. C. lunata |
| 5c | 2,4-di-Cl | Phenyl | 9.5 | 24.6 | 20.8 |
| 5d | 2,6-di-Cl | Phenyl | 42.7 | 31.4 | 114.9 |
| 5m | 4-F | 4-Chlorophenyl | 75.3 | 70.1 | 55.4 |
| Data sourced from a study on fungicidal activities of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives. bohrium.com |
Similarly, in the design of selective COX-2 inhibitors based on an imidazo[2,1-b]thiazole (B1210989) scaffold, the type and size of the amine substituent at the C-5 position were found to critically affect both potency and selectivity. brieflands.comnih.gov An N,N-dimethylmethanamine group at this position resulted in the most potent and selective COX-2 inhibitor in the series, while larger dialkylamino substituents like diethylamino or dipropylamino led to a decrease in both potency and selectivity. brieflands.comnih.gov
The table below illustrates the impact of substituents on COX-2 inhibition for imidazo[2,1-b]thiazole derivatives.
| Compound | Substituent at C-5 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | N,N-dimethylaminomethyl | 0.08 | >100 | >1250 |
| 6b | N,N-diethylaminomethyl | 0.12 | >100 | >833 |
| 6c | N,N-dipropylaminomethyl | 0.15 | 47.5 | 316.7 |
| Data from in-vitro COX-1 and COX-2 enzyme inhibition assays. brieflands.comnih.gov |
Furthermore, studies on (hetero)aryl substituted thiazol-2,4-yl scaffolds as human carbonic anhydrase (CA) activators showed that substituents on the phenyl ring at the 4-position of the thiazole influence activity against different CA isoforms. tandfonline.com For instance, against isoform hCA I, derivatives incorporating isonicotinoyl or nicotinoyl moieties and a methoxy group on the phenyl ring were among the best activators. tandfonline.com
Influence of Methyl and Phenyl Substituents on Biological Activity
Methyl and phenyl groups are common substituents in medicinal chemistry, and their placement on the this compound framework significantly modulates biological activity.
The presence of a methyl group can alter the electronic properties and steric profile of a molecule. analis.com.my In one study, the introduction of a methyl group at the 5-position of the thiazole ring in an antimigratory compound resulted in a near-total loss of activity, demonstrating the steric sensitivity of the target interaction. nih.gov However, in other contexts, methyl groups can be beneficial. In a series of fungicidal N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides, the addition of a methyl group to the oxazole (B20620) ring (e.g., compound SEZA8 vs. its unmethylated analog) was part of the optimization process for potent succinate (B1194679) dehydrogenase inhibitors (SDHi). acs.org
Phenyl groups, often substituted themselves, are frequently incorporated to engage in hydrophobic or aromatic interactions within biological targets. The substitution pattern on this phenyl ring is a key determinant of activity. For example, in a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides, substituting the phenyl ring at the C-2 position of the thiazole with electron-withdrawing (e.g., 4-Chloro in SEZA3 ) or electron-donating (e.g., 4-Methoxy in SEZA6 ) groups had a marked effect on fungicidal potency. acs.org
The following table shows the effect of phenyl and methyl substituents on the fungicidal activity of selected oxazole-carboxamides.
| Compound | Substituent at Thiazole C-2 | Substituent on Oxazole | Mycelial Growth Inhibition (%) vs. S. sclerotiorum (50 mg/L) |
| SEZA3 | 4-Chlorophenyl | H | 98.6 |
| SEZA6 | 4-Methoxyphenyl | H | 95.8 |
| SEZA8 | 4-Methylphenyl (p-tolyl) | 4-Methyl | 99.2 |
| SEZA12 | 4-Methoxyphenyl | 4-Methyl | 98.1 |
| Data sourced from a study on thiazole derivatives as SDHi fungicidal candidates. acs.org |
Research on amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole also underscores the importance of these substituents in defining antimicrobial activity. scielo.br The combination of a phenyl group at C-4 and a 4-methylphenyl (tolyl) group at C-5 created a scaffold that, when further derivatized at the 2-amino position, yielded compounds with notable antibacterial and antifungal properties. scielo.br
Applications in Catalysis
Organocatalysis Utilizing Thiazole (B1198619) Scaffolds
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Thiazole-based compounds, particularly N-heterocyclic carbenes (NHCs) derived from thiazolium salts, have emerged as powerful organocatalysts.
N-Heterocyclic carbenes are highly reactive intermediates that can be generated by the deprotonation of their corresponding azolium salt precursors. Thiazol-2-ylidenes, a class of NHCs derived from thiazolium salts, have demonstrated unique reactivity due to the electronic and steric properties of the thiazole ring. tandfonline.comresearchgate.net These carbenes are known for their ability to induce "umpolung" or polarity reversal of functional groups, a key principle in many organocatalytic reactions.
One of the prominent applications of thiazolium-derived NHCs is in benzoin-type coupling reactions. researchgate.net These catalysts facilitate the umpolung of aldehydes, enabling them to act as acyl anion equivalents. Research has shown that a variety of thiazolium salts bearing different substituents can be synthesized and screened for their catalytic activity in reactions like the cross-benzoin condensation, leading to the formation of unsymmetrical benzoins with varying levels of reactivity and selectivity. researchgate.net
Furthermore, chiral thiazole-based NHCs have been designed for asymmetric catalysis. By carefully modifying the substituents on the thiazole ring and the nitrogen atom, it is possible to create a chiral environment around the carbene carbon. This has been successfully applied in asymmetric three-component radical dicarbofunctionalization reactions, providing access to enantioenriched β-difluoroalkylated α-chiral ketones. mdpi.com
Thiazole scaffolds are also utilized in cooperative catalysis systems. For instance, the combination of an achiral palladium complex and a chiral secondary amine has been used to catalyze the enantioselective cyclization of enals with thiazole derivatives, producing chiral spirocyclic thiazolones in high yields and excellent stereoselectivities. nih.gov
| Catalyst Type | Reaction | Key Features |
| Thiazol-2-ylidenes (NHCs) | Benzoin Condensation | Umpolung of aldehydes, formation of C-C bonds. researchgate.net |
| Chiral Thiazolium Carbenes | Radical Dicarbofunctionalization | Asymmetric synthesis of β-difluoroalkylated α-chiral ketones. mdpi.com |
| Thiazolone Derivatives | Enantioselective Cyclization | Cooperative catalysis with palladium and chiral amines. nih.gov |
Photoredox Catalysis with Thiazole-Containing Chromophores
Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photocatalyst that can absorb light and engage in single-electron transfer processes. Thiazole-containing compounds have been developed as effective organic photoredox catalysts, offering a more sustainable alternative to traditional heavy metal-based catalysts.
A notable class of thiazole-based photoredox catalysts is the thiazolo[5,4-d]thiazoles (TTzs). These fused-ring systems exhibit interesting photophysical properties and have been shown to be viable photocatalysts for reactions such as the alkylation of imines. Studies have demonstrated that TTz dyes can drive these reactions with high yields under low catalyst loadings.
The tunability of the electronic properties of thiazole-containing chromophores is a key advantage. For example, in a study on the photoredox catalytic aminomethylation of sulfonylthiazoles, an organic photocatalyst, 4CzIPN, was used to facilitate the reaction under metal- and oxidant-free conditions. This method proved to have a broad substrate scope and was applicable to the late-stage functionalization of complex drug-like molecules. beilstein-journals.org
Furthermore, chiral-at-metal catalysts incorporating thiazole ligands have been developed for asymmetric photoredox chemistry. In these systems, the chirality originates from the stereogenic metal center coordinated to achiral thiazole-containing ligands. These catalysts have been successfully used in visible-light-induced asymmetric reactions.
| Photocatalyst | Reaction | Key Features |
| Thiazolo[5,4-d]thiazoles (TTzs) | Imine Alkylation | Organic, sustainable alternative to metal catalysts. |
| 4CzIPN with Sulfonylthiazoles | Aminomethylation | Metal- and oxidant-free, broad substrate scope. beilstein-journals.org |
| Chiral-at-metal Iridium and Rhodium Complexes with Thiazole Ligands | Asymmetric Radical Reactions | Stereocontrolled reactions based on visible-light activation. |
Applications in Material Science
Development of Advanced Materials
The quest for advanced materials with superior performance characteristics has led researchers to explore novel molecular structures. Thiazole (B1198619) derivatives, including Thiazol-4-ylmethanamine, are of considerable interest due to their rigid, planar structure and the presence of both nitrogen and sulfur heteroatoms. These features can enhance intermolecular interactions, leading to materials with improved thermal and mechanical stability.
The aminomethyl group in this compound serves as a key functional handle for incorporating the thiazole unit into larger molecular architectures. This allows for the synthesis of new polymers and composite materials. For instance, research into thiazole-containing polyamides has demonstrated that the inclusion of the thiazole ring in the polymer backbone can lead to materials with enhanced properties. The ability of the thiazole ring to form coordination complexes also opens up possibilities for its use in catalysis and the development of functional materials.
Polymers with Enhanced Thermal and Mechanical Properties
The incorporation of thiazole units into polymer backbones has been shown to significantly improve their thermal and mechanical properties. The rigid nature of the thiazole ring contributes to a higher glass transition temperature (Tg) and enhanced thermal stability of the resulting polymers. The presence of nitrogen and sulfur atoms can also increase interchain interactions, such as hydrogen bonding and dipole-dipole interactions, which further enhances the mechanical strength of the material.
A study on heteroaromatic polyamides containing thiazole moieties revealed a notable increase in thermal stability compared to conventional aromatic polyamides. For example, copolyamides with bithiazole groups exhibited 5% and 10% mass loss temperatures (T5 and T10) significantly higher than that of commercial poly(m-phenylene isophthalamide). This improved thermal performance is critical for applications in demanding environments, such as in the aerospace and automotive industries.
The synthesis of thiazole-based polyurea derivatives has also been explored. mdpi.com These polymers are typically synthesized through the polycondensation of a diamine monomer containing a thiazole ring with various diisocyanates. mdpi.com The resulting polyureas have shown promise as high-performance materials with good thermal stability. The properties of these polymers can be tuned by varying the structure of the diisocyanate and the substituents on the thiazole ring.
Table 1: Thermal Properties of Thiazole-Containing Copolyamides This table is interactive. You can sort and filter the data.
| Polymer | T5 (°C) in N2 | T10 (°C) in N2 | Char Yield at 800°C in N2 (%) |
|---|---|---|---|
| Copolyamide with 10% bithiazol groups | >445 | >469 | >57 |
| Poly(m-phenylene isophthalamide) (Commercial) | 419 | 432 | - |
Organic Electronics and Photovoltaics
Thiazole and its derivatives are recognized for their excellent electronic properties, making them promising candidates for applications in organic electronics. mdpi.com The electron-accepting nature of the thiazole ring, due to the electron-withdrawing imine nitrogen, allows for the design of materials with specific energy levels for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
In the realm of photovoltaics, polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units have demonstrated significant potential. researchgate.net These materials act as the electron donor in the active layer of bulk heterojunction solar cells. For example, a copolymer of triphenylamine (B166846) and thiazolo[5,4-d]thiazole was used to fabricate a polymer solar cell that exhibited a power conversion efficiency (PCE) of 0.55%. researchgate.net The device showed a short-circuit current (Jsc) of 4.10 mA/cm², an open-circuit voltage (Voc) of 0.47 V, and a fill factor (FF) of 29%. researchgate.net
Another study on a copolymer based on alternating thiazolothiazole and carbazole (B46965) units, named PCDTTz, reported a power conversion efficiency of 4.88%. rsc.org This high performance highlights the potential of thiazole-based polymers in organic photovoltaics. The development of such materials is a crucial step towards achieving low-cost, flexible, and efficient solar energy conversion.
Table 2: Performance of Thiazole-Based Organic Solar Cells This table is interactive. You can sort and filter the data.
| Polymer | Device Architecture | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| Poly(triphenylamine-thiazolo[5,4-d]thiazole) | Bulk Heterojunction | 4.10 | 0.47 | 29 | 0.55 researchgate.net |
| PCDTTz (thiazolothiazole-carbazole copolymer) | Bulk Heterojunction | - | - | - | 4.88 rsc.org |
Smart Materials and Nanomaterials
Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, light, or electric fields. openaccessjournals.com The functional amine group of this compound provides a convenient point of attachment for grafting these molecules onto other materials, including polymers and nanoparticles, to create smart systems. For example, the amine group can react with various functional groups to form covalent bonds, allowing for the surface modification of materials.
The functionalization of nanoparticles with organic molecules is a common strategy for developing new smart materials and nanomaterials. While specific examples utilizing this compound are still emerging, the principle has been demonstrated with other amine-functionalized molecules. For instance, the surface of silica (B1680970) nanoparticles has been functionalized with amino groups to create materials with tailored properties for various applications. researchgate.net The presence of the thiazole ring in this compound could impart unique sensing capabilities to such functionalized nanomaterials, potentially for the detection of metal ions or other analytes.
Furthermore, polymers containing thiazole units could be designed to exhibit smart behavior. For example, the ability of the thiazole ring to coordinate with metal ions could be exploited to create materials that change their optical or mechanical properties in the presence of specific metals. Such materials could find applications in sensors, responsive coatings, and controlled-release systems. The development of active coatings for textiles is a growing area where such smart materials could be employed to create fabrics with sensing and actuating capabilities. smartmaterialsconferences.com
Future Directions and Emerging Research Avenues
Exploration of Novel Thiazole-Hybrid Scaffolds
The hybridization of the thiazole (B1198619) moiety with other heterocyclic structures is a burgeoning area of research, aimed at creating novel molecular architectures with enhanced and multifaceted biological activities. acs.orgekb.eg This approach involves fusing two or more bioactive heterocyclic scaffolds, each with distinct mechanisms of action, into a single new molecule. acs.org The resulting hybrid compounds often exhibit synergistic effects, leading to improved therapeutic potential. ekb.egnih.gov
Researchers are actively synthesizing and investigating a variety of thiazole-based hybrids, including:
Thiazole-Pyrazoline Hybrids: These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties. ekb.eg The combination of these two heterocycles has proven successful in generating compounds with enhanced potency and selectivity. ekb.eg
Thiazole-Quinazoline Hybrids: This class of hybrids is being explored for its potential as antiproliferative and anti-angiogenic agents in cancer therapy. nih.gov By combining the structural features of various type II VEGFR2 inhibitors, researchers aim to develop potent anticancer drugs. nih.gov
Thiazole-Coumarin Hybrids: The fusion of thiazole and coumarin (B35378) scaffolds has been shown to yield compounds with improved biological activities, including antimicrobial properties. nih.gov
Bis-thiazole Derivatives: The synthesis of molecules containing two thiazole rings linked to a central core, such as quinoxaline (B1680401) or thienothiophene, is another promising strategy. bohrium.com These novel bis-thiazole derivatives are being investigated for their antibacterial activity. bohrium.com
The structural versatility and diverse biological activities of these hybrid scaffolds make them compelling candidates for drug discovery and development. acs.org The ability to fine-tune the pharmacological properties of these molecules by modifying the constituent heterocyclic rings and their linkers offers a powerful tool for designing next-generation therapeutics. ekb.eg
Targeted Drug Delivery Systems Based on Thiazol-4-ylmethanamine
The development of targeted drug delivery systems is a critical area of research aimed at enhancing the efficacy of therapeutic agents while minimizing off-target side effects. Thiazole derivatives, including those derived from this compound, are being explored for their potential in creating such systems. The inherent biological activities and structural features of the thiazole ring make it an attractive scaffold for designing molecules that can selectively target specific cells or tissues.
One of the key strategies involves the functionalization of the thiazole ring to incorporate targeting moieties. These moieties can be designed to recognize and bind to specific receptors or biomarkers that are overexpressed on the surface of diseased cells, such as cancer cells. This targeted approach ensures that the therapeutic payload is delivered directly to the site of action, thereby increasing its local concentration and therapeutic effect while reducing systemic toxicity.
Furthermore, the physicochemical properties of thiazole derivatives can be modulated to optimize their pharmacokinetic profiles for drug delivery applications. This includes adjusting their solubility, stability, and release kinetics to ensure that the drug is delivered in a controlled and sustained manner. The versatility of thiazole chemistry allows for the synthesis of a wide range of derivatives with tailored properties, making them promising candidates for the development of advanced and effective targeted drug delivery systems.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of thiazole-based therapeutics is no exception. These computational tools offer a rapid and efficient means to screen vast libraries of virtual compounds, predict their biological activities, and optimize their structures for enhanced efficacy and safety. plos.orgnih.gov
Key applications of AI and ML in thiazole drug discovery include:
Virtual Screening: Structure-based virtual screening techniques, powered by ML algorithms, can be used to screen large databases of chemical compounds, such as the ZINC database, to identify novel thiazole derivatives with the potential to inhibit specific biological targets. plos.org This approach allows researchers to assess a vast number of chemical structures in silico, with only a select few being chosen for subsequent laboratory testing. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, built using machine learning techniques, can effectively predict how chemical modifications to the thiazole scaffold will impact its biological activity. nih.gov By analyzing the relationship between the chemical structure and biological activity of a set of known thiazole derivatives, these models can guide the design of new compounds with improved properties. nih.govacademie-sciences.fr
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding affinity and orientation of thiazole derivatives within the active site of a target protein. nih.govbohrium.com Molecular dynamics (MD) simulations can further elucidate the dynamic behavior and stability of the ligand-protein complex, providing valuable insights into the mechanism of action. bohrium.com
Pharmacokinetic and Toxicity Prediction: AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel thiazole derivatives. bohrium.com This in silico assessment helps to identify compounds with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures. bohrium.com
The synergy between computational and experimental approaches is accelerating the discovery and development of new thiazole-based drugs. By leveraging the power of AI and ML, researchers can more efficiently navigate the complex landscape of chemical space and identify promising drug candidates with a higher probability of success.
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize the environmental impact of chemical processes. nih.govresearchgate.net Traditional methods for synthesizing these compounds often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to the generation of significant chemical waste. nih.govresearchgate.net To address these concerns, researchers are actively developing more sustainable and eco-friendly synthetic protocols. bepls.comresearchgate.net
Key green chemistry approaches for thiazole synthesis include:
Use of Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents (DESs) is a major focus. mdpi.comufms.brmdpi.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. bepls.com
Development of Reusable Catalysts: The use of heterogeneous and recyclable catalysts, such as silica-supported tungstosilicic acid or NiFe2O4 nanoparticles, can improve the efficiency and sustainability of thiazole synthesis. acs.orgmdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. mdpi.commdpi.com
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasonic techniques can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com These energy-efficient methods can also reduce the formation of byproducts. bepls.com
Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to synthesizing complex thiazole derivatives by combining multiple reaction steps into a single operation. bepls.commdpi.com This strategy improves atom economy and reduces the need for purification of intermediates.
Use of Bio-based and Renewable Starting Materials: The utilization of renewable resources, such as chitosan (B1678972) or plant extracts, as catalysts or starting materials is another promising avenue for green thiazole synthesis. mdpi.comtandfonline.com For instance, an aqueous extract of waste neem leaves has been successfully used as a catalyst for the synthesis of 2-amino-1,3-thiazole derivatives. tandfonline.com
These environmentally benign synthetic protocols not only reduce the ecological footprint of thiazole production but also offer advantages in terms of cost-effectiveness, scalability, and safety. researchgate.net The continued development of green synthetic methods is crucial for the sustainable production of thiazole-based compounds for various applications.
Expanding Applications in Agricultural Chemistry
Thiazole derivatives have long been recognized for their significant contributions to agricultural chemistry, serving as active ingredients in a variety of pesticides, herbicides, and fungicides. kuey.net The unique chemical properties of the thiazole ring contribute to the potent biological activities of these compounds, making them effective tools for crop protection and enhancing agricultural productivity. kuey.netresearchgate.net
Current and emerging applications of thiazole-based compounds in agriculture include:
Fungicides: A number of commercially successful fungicides contain a thiazole moiety, including thiabendazole, thifluzamide, and ethaboxam. researchgate.net Researchers are continuously designing and synthesizing novel thiazole derivatives with improved fungicidal activity against a broad spectrum of plant pathogens. bohrium.comnih.govacs.orgsioc-journal.cn For example, some N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives have shown effective suppression of fungi such as C. lunata, B. cinerea, and S. sclerotiorum. bohrium.com
Insecticides: Thiazole-containing compounds like thiamethoxam (B1682794) and clothianidin are widely used as insecticides. researchgate.net Ongoing research focuses on developing new thiazole-based insecticides with enhanced efficacy against resistant insect pests. researchgate.net
Herbicides: Thiazole derivatives are also utilized as herbicides to control unwanted weeds in agricultural fields. kuey.net
Plant Growth Regulators: Some thiazole compounds have been investigated for their ability to act as plant growth regulators, influencing various physiological processes in plants. researchgate.net
Systemic Acquired Resistance (SAR) Inducers: Certain thiazole derivatives, such as 3,4-dichloroisothiazoles, can induce systemic acquired resistance in plants, enhancing their natural defense mechanisms against subsequent pathogen attacks. nih.gov
The development of new thiazole-based agrochemicals is driven by the need for more effective and environmentally friendly solutions to combat crop losses due to pests and diseases. nih.govacs.org Researchers are exploring the structure-activity relationships of these compounds to design next-generation pesticides with improved target specificity and reduced environmental impact. nih.govacs.org
Q & A
How can density functional theory (DFT) optimize the thermochemical properties of thiazol-4-ylmethanamine derivatives?
DFT calculations, particularly hybrid functionals incorporating exact exchange (e.g., B3LYP), are critical for modeling thermochemical properties like bond dissociation energies and electron affinities of thiazole derivatives. Becke’s studies demonstrate that gradient-corrected functionals with exact-exchange terms reduce errors in atomization energies to ~2.4 kcal/mol, improving predictions for heterocyclic systems like this compound . Key steps include:
- Geometry optimization : Using basis sets like 6-31G(d) for structural refinement.
- Energy calculations : Applying solvent models (e.g., PCM) to account for solvation effects.
- Validation : Comparing computed vibrational spectra (IR/Raman) with experimental data.
What synthetic strategies improve regioselectivity in this compound functionalization?
Advanced routes leverage nucleophilic substitution and cross-coupling reactions. For example:
- Halogenation : Selective bromination at the thiazole C5 position using NBS in DMF at 0°C .
- Suzuki-Miyaura coupling : Introducing aryl/heteroaryl groups via Pd-catalyzed reactions with boronic acids (e.g., 4-fluorophenylboronic acid) .
- Thioether formation : Reacting 4-(chloromethyl)thiazole derivatives with thiols (e.g., cysteamine) under basic conditions .
AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio) can predict optimal pathways by analyzing reaction databases .
How do structural modifications of this compound impact cytotoxicity in cancer cell lines?
Structure-activity relationship (SAR) studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at C2) enhance antiproliferative activity against gastric (NUGC) and liver (HA22T) cancer cells .
- Bioisosteric replacement : Replacing the thiazole ring with oxadiazole (e.g., compound 15 in ) reduces IC₅₀ values by 40% in MCF-7 cells.
- In vitro protocols :
- Cell culture : RPMI-1640 medium with 5% FBS and 2 mM L-glutamine.
- Dose-response assays : 72-hour exposure, SRB staining for viability measurement .
What analytical techniques validate the purity and stability of this compound derivatives?
- HPLC-MS : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid/ACN gradients; monitor m/z for [M+H]⁺ ions (e.g., m/z 170.23 for 4-(thiazol-2-yl)morpholine) .
- NMR : ¹H/¹³C spectra to confirm regiochemistry (e.g., δ 8.2 ppm for thiazole H2 proton) .
- Stability studies : Accelerated degradation under 40°C/75% RH for 4 weeks; track impurities via UPLC .
How can contradictions in reported biological activities of thiazole derivatives be resolved?
Discrepancies often arise from assay conditions or compound solubility. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and vehicle controls (≤0.5% DMSO) .
- Solubility optimization : Co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability.
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
What computational methods predict the pharmacokinetic properties of this compound analogs?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate:
- LogP : Optimal range 1.5–3.5 for blood-brain barrier penetration.
- CYP450 inhibition : Prioritize compounds with low CYP3A4/2D6 binding.
- Molecular docking : AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .
What are the challenges in scaling up this compound synthesis for preclinical studies?
- Yield optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., thioamide cyclization).
- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
- Regulatory compliance : Ensure ≥97% purity (HPLC) and documentation per ICH Q11 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
